molecular formula C37H37N3O7S B1433372 N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester CAS No. 869354-63-2

N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester

Cat. No. B1433372
M. Wt: 667.8 g/mol
InChI Key: HWHJXCMCVVLDTI-YXSDWHQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester, also known as DMT-biotin, is a biotinylation reagent commonly used in biological research. It is a derivative of biotin, a water-soluble vitamin that plays a vital role in various biochemical processes in the body. DMT-biotin is widely used to label proteins, nucleic acids, and other biomolecules for detection, purification, and analysis.

Scientific Research Applications

Irreversible Inhibition of Biotin Transport

N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester (BNP) has been shown to irreversibly inactivate biotin transport in yeast, Saccharomyces cerevisiae. The inactivation is progressive and occurs even at low concentrations of the ester. It specifically inactivates biotin transport without affecting the transport of other substances like lysine and aspartic acid (Becker, Wilchek, & Katchalski, 1971).

Automated Synthesis of Biotinylated Oligonucleotides

This compound is used in the automated solid-phase synthesis of 5′-biotinylated oligonucleotides. The N-dimethoxytritylated biotin group coupled to a linker is converted into a phosphoramidite, yielding a reagent for high-yield production of biotinylated oligonucleotides (Pon, 1991).

Reactivity with Peptides and Proteins

N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester demonstrates differential side chain reactivity in peptide biotinylation. It reacts specifically with amino groups of peptides and proteins under mild conditions, showing sequence-dependent acylation (Miller, Collins, Rogers, & Kurosky, 1997).

Enhancement of Guanylate Cyclase Activity

Research has shown that both biotin and its analog, N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester, can enhance guanylate cyclase activity in various rat tissues. This suggests a potential role in the action of this vitamin (Vesely, 1982).

Preparation of Non-Radioactive Hybridization Probes

N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester has been used for the preparation of stable, non-radioactive, biotin-labelled DNA and RNA hybridization probes. These probes are resistant to degradation by RNA or DNA specific nucleases, making them valuable in molecular biology research (Forster, McInnes, Skingle, & Symons, 1985).

properties

IUPAC Name

(2-nitrophenyl) 5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H37N3O7S/c1-45-28-20-16-26(17-21-28)37(25-10-4-3-5-11-25,27-18-22-29(46-2)23-19-27)39-31-24-48-33(35(31)38-36(39)42)14-8-9-15-34(41)47-32-13-7-6-12-30(32)40(43)44/h3-7,10-13,16-23,31,33,35H,8-9,14-15,24H2,1-2H3,(H,38,42)/t31-,33-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHJXCMCVVLDTI-YXSDWHQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4C5CSC(C5NC4=O)CCCCC(=O)OC6=CC=CC=C6[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4[C@H]5CS[C@H]([C@H]5NC4=O)CCCCC(=O)OC6=CC=CC=C6[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H37N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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